![molecular formula C18H18F3NO6S2 B2371643 Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate CAS No. 886498-92-6](/img/structure/B2371643.png)
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate is a complex organic compound. Structurally, it includes a sulfonamide group and methoxy substituents, making it chemically interesting and potentially useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate typically involves multi-step synthetic routes:
Starting with the basic phenyl ring, methoxylation of the phenyl group occurs through reactions with methanol in the presence of an acid catalyst.
Sulfamoylation with [4-(trifluoromethylsulfanyl)phenyl] group is achieved using reagents like trifluoromethanesulfenyl chloride.
The final step involves esterification to introduce the methyl acetate group, utilizing reagents like methanol and acetic anhydride.
Industrial Production Methods
In industrial settings, production might be scaled up using continuous flow reactors to improve yield and efficiency. Catalysts such as palladium on carbon (Pd/C) could be employed to facilitate methoxylation and sulfamoylation reactions under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation to form higher oxidation state compounds, especially affecting the methoxy groups.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, targeting the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation using reagents like chlorine or bromine, and nucleophilic substitution with bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the sulfonamide group.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: Used as a reagent in organic synthesis to introduce complex substituents into aromatic compounds.
Biology: It can be used in the synthesis of biologically active molecules, potentially as enzyme inhibitors or pharmaceuticals.
Medicine: Its structural complexity may make it a candidate for drug development, especially in designing molecules with specific biological activities.
Industry: It could be employed in materials science for creating advanced polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways
The sulfonamide and methoxy groups play a crucial role in its biological activity. It may act by inhibiting certain enzymes or interacting with receptors. The trifluoromethylsulfanyl group adds to its lipophilicity, affecting membrane permeability and enhancing binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4,5-dimethoxy-2-[[4-(methylsulfanyl)phenyl]sulfamoyl]phenyl]acetate
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate
Highlighting its Uniqueness
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate stands out due to the trifluoromethylsulfanyl group, which imparts unique electronic and steric properties. This makes it more lipophilic and potentially more biologically active than its counterparts.
So, does this hit the mark? What more can I add?
Properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO6S2/c1-26-14-8-11(9-17(23)28-3)16(10-15(14)27-2)30(24,25)22-12-4-6-13(7-5-12)29-18(19,20)21/h4-8,10,22H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFGNVOJHASPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)SC(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
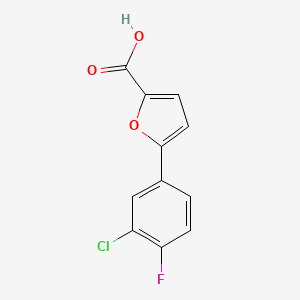

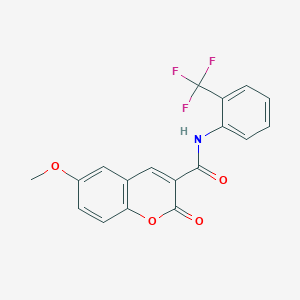
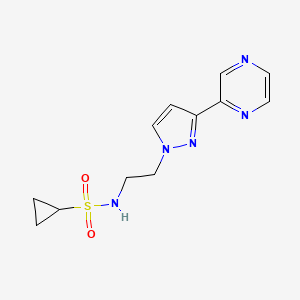
![2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2371565.png)

![4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371572.png)
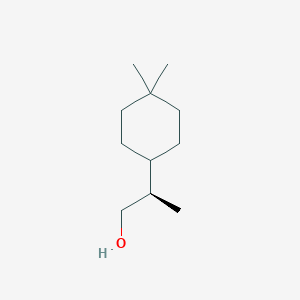
![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)
![1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2371577.png)
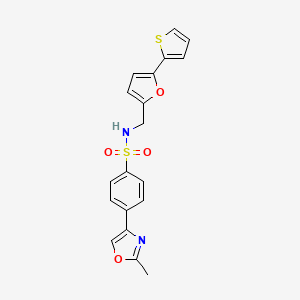
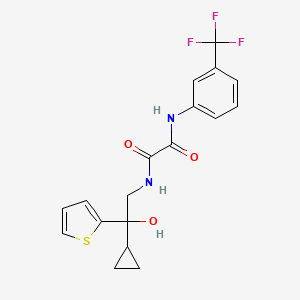
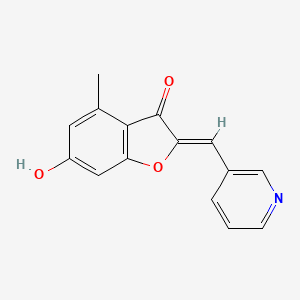
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2371583.png)
